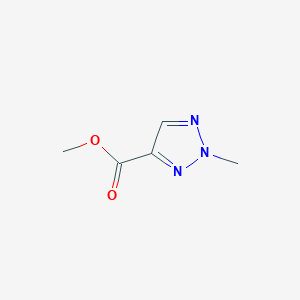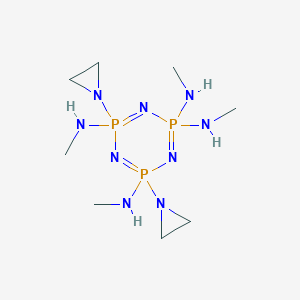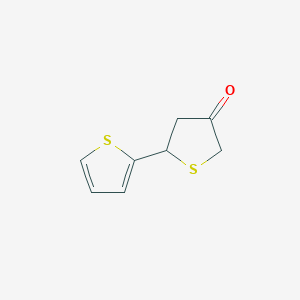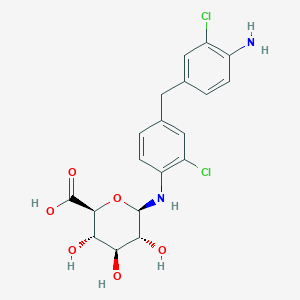
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is also known as MOCA-Glucuronide, and its chemical formula is C16H18Cl2N2O6.
Mechanism of Action
The mechanism of action of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the conjugation of MOCA with glucuronic acid, which results in the formation of a water-soluble compound that can be easily excreted from the body. This process reduces the toxicity of MOCA by preventing its accumulation in the body.
Biochemical and Physiological Effects:
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has no significant biochemical or physiological effects on its own. However, it plays a crucial role in the metabolism and elimination of MOCA, which is a potent carcinogen and mutagen.
Advantages and Limitations for Lab Experiments
The advantages of using '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, its use is limited to the study of MOCA metabolism and toxicity and cannot be used to investigate other chemical compounds.
Future Directions
Future research on '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' could focus on the development of new analytical methods for the detection and quantification of MOCA in biological samples. It could also explore the potential use of MOCA and its derivatives in the development of new drugs or therapies for cancer and other diseases. Additionally, further studies could investigate the potential environmental impact of MOCA and its metabolites.
Synthesis Methods
The synthesis of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the reaction of MOCA (4,4'-Methylenebis(2-chloroaniline)) with glucuronic acid in the presence of a catalyst. The reaction takes place in a solvent such as water or methanol, and the product is obtained by purification and crystallization.
Scientific Research Applications
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has been extensively used in scientific research as a tool to study the metabolism and toxicity of MOCA. It is also used as a reference standard in analytical chemistry to identify and quantify MOCA in biological samples.
properties
CAS RN |
102411-06-3 |
|---|---|
Molecular Formula |
C19H20Cl2N2O6 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-[(4-amino-3-chlorophenyl)methyl]-2-chloroanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O6/c20-10-6-8(1-3-12(10)22)5-9-2-4-13(11(21)7-9)23-18-16(26)14(24)15(25)17(29-18)19(27)28/h1-4,6-7,14-18,23-26H,5,22H2,(H,27,28)/t14-,15-,16+,17-,18+/m0/s1 |
InChI Key |
WAHSIPRGCUJVRE-IECFSIQFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Other CAS RN |
102411-06-3 |
synonyms |
4,4'-methylenebis(2-chloroaniline)-N-glucuronide MbOCA-glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



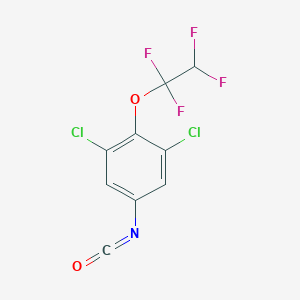

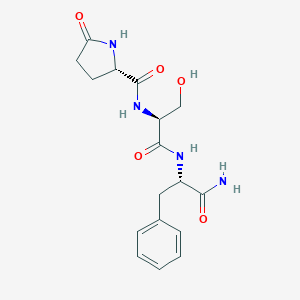
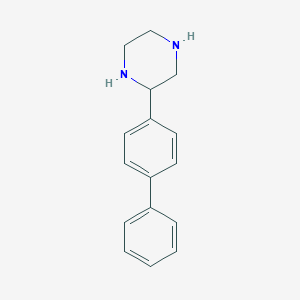
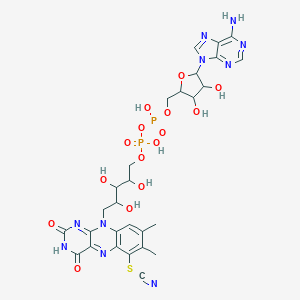
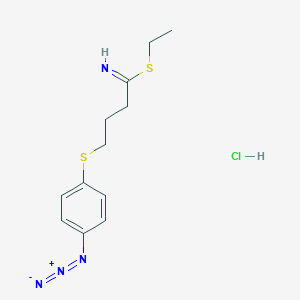
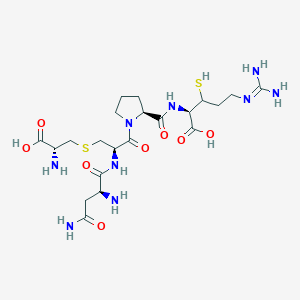

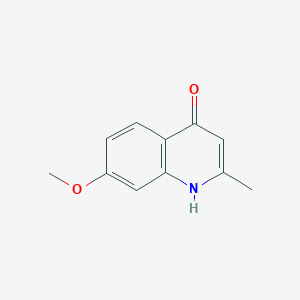
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
